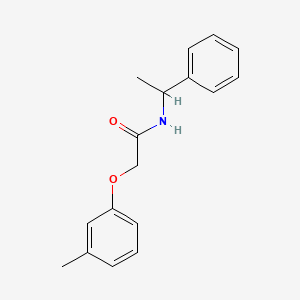![molecular formula C20H27ClN2O B5148753 9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride](/img/structure/B5148753.png)
9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, also known as THCARB, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of 9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is not fully understood. However, it is believed to act on multiple targets within the body, including the dopamine and serotonin systems. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, this compound also has some limitations, including its relatively low potency and selectivity for specific targets.
Direcciones Futuras
There are several future directions for the study of 9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. One area of research is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another area of research is the investigation of the potential use of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer is an area of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. Its anti-inflammatory, neuroprotective, and anti-tumor properties make it an interesting compound for further investigation. While there are limitations to its use in lab experiments, this compound has several advantages that make it a useful tool for scientific research. The future directions of this compound research are promising, and further investigation of this compound may lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with 4-methylpiperidine and acetic anhydride in the presence of a catalyst. The resulting product can then be purified and isolated as the hydrochloride salt.
Aplicaciones Científicas De Investigación
9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.ClH/c1-15-10-12-21(13-11-15)14-20(23)22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22;/h2,4,6,8,15H,3,5,7,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFQOOLEUVSURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2C3=C(CCCC3)C4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide](/img/structure/B5148679.png)
![5-(4-bromophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5148682.png)
![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![2,2'-[{5-[(2,2-dimethylpropanoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5148724.png)

![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)

![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
